molecular formula C10H9NO2 B3037966 3-Acetyl-4-methoxybenzonitrile CAS No. 682320-24-7

3-Acetyl-4-methoxybenzonitrile

Cat. No.: B3037966
CAS No.: 682320-24-7
M. Wt: 175.18 g/mol
InChI Key: GIBBHDGPEPPGCE-UHFFFAOYSA-N
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Description

3-Acetyl-4-methoxybenzonitrile is an organic compound with the molecular formula C 10 H 9 NO 2 and a molecular weight of 175.18 g/mol . This compound features a benzonitrile core substituted with a methoxy group and an acetyl group, as represented by the SMILES notation CC(=O)C1=C(C=CC(=C1)C#N)OC . Researchers can access detailed structural information, including the InChI key (GIBBHDGPEPPGCE-UHFFFAOYSA-N) for precise database lookups . As a building block in organic synthesis, the specific acetyl and nitrile functional groups on this aromatic ring make it a versatile intermediate for further chemical transformations, such as the synthesis of more complex heterocyclic compounds or pharmaceuticals. The compound should be handled with care; refer to the Safety Data Sheet for specific hazard information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)9-5-8(6-11)3-4-10(9)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBBHDGPEPPGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Acetyl-4-methoxybenzonitrile: A Strategic Scaffold for Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the demand for polyfunctional building blocks that allow for "late-stage diversification" is critical. 3-Acetyl-4-methoxybenzonitrile (CAS 682320-24-7) represents a high-value scaffold due to its orthogonal reactivity profile. Possessing an electron-withdrawing nitrile group, an electron-donating methoxy group, and a reactive acetyl handle, this molecule serves as a "linchpin" for constructing diverse heterocyclic libraries.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity patterns, and application in generating privileged pharmacophores such as chalcones, pyrazoles, and pyrimidines.

Chemical Profile & Structural Logic

Before engaging in synthesis, it is vital to understand the electronic push-pull dynamics of the scaffold. The molecule is a trisubstituted benzene ring where the electronic environment is defined by the interplay between the electron-donating methoxy group (


) and the electron-withdrawing nitrile (

) and acetyl (

) groups.
Table 1: Physicochemical Properties
PropertyData
IUPAC Name This compound
CAS Number 682320-24-7
Molecular Formula

Molecular Weight 175.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C (typical range)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Key IR Signals

(~2220 cm

),

(~1680 cm

)
Structural Reactivity Analysis

The molecule offers three distinct "modules" for chemical modification, allowing for orthogonal synthetic strategies:

  • The Acetyl Handle (C3): The methyl ketone is enolizable and highly reactive toward electrophiles (aldol condensations) or nucleophiles (reductive amination).

  • The Nitrile Anchor (C1): A robust group stable to many oxidative/reductive conditions but convertible to amides, acids, amines, or tetrazoles.

  • The Methoxy Switch (C4): Acts as a protected phenol.[1] Demethylation reveals a free hydroxyl group for further diversification (e.g., etherification with solubilizing tails).

Strategic Reactivity Map

The following diagram illustrates the divergent pathways available from this single building block.

ReactivityMap Core 3-Acetyl-4- methoxybenzonitrile Chalcone Chalcones (Claisen-Schmidt) Core->Chalcone Ar-CHO, Base Phenol 3-Acetyl-4- hydroxybenzonitrile (Demethylation) Core->Phenol BBr3 or AlCl3 Tetrazole Tetrazoles (Click Chemistry) Core->Tetrazole NaN3, NH4Cl Pyrazole Pyrazoles (Hydrazine cyclization) Chalcone->Pyrazole NH2NH2

Figure 1: Divergent synthetic pathways from the this compound core.[2][3][4]

Synthetic Modules & Protocols

Module A: The Claisen-Schmidt Condensation (Chalcone Synthesis)

The most common application of this scaffold is the synthesis of chalcones (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-unsaturated ketones).[5] These intermediates are potent antioxidants and precursors to flavonoids.[6]

Mechanism: The acetyl group is deprotonated by a base to form an enolate, which attacks an aromatic aldehyde. Subsequent dehydration yields the enone.

Protocol 1: Synthesis of (E)-3-(3-aryl)-1-(5-cyano-2-methoxyphenyl)prop-2-en-1-one

This protocol is self-validating via the appearance of a vivid yellow precipitate and the disappearance of the ketone methyl singlet in NMR.

Reagents:

  • This compound (1.0 eq)

  • Aryl aldehyde (1.1 eq)

  • NaOH (40% aq.[7] solution) or KOH (methanolic)

  • Ethanol (solvent)[3]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (5 mmol) and the appropriate benzaldehyde (5.5 mmol) in Ethanol (20 mL).

  • Catalysis: Add 40% NaOH solution (2 mL) dropwise at 0°C. Note: The solution often turns yellow/orange immediately due to enolate formation.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Validation: Starting material (Rf ~0.5) should disappear; a new, lower Rf spot (chalcone) appears.

  • Workup: Pour the reaction mixture into crushed ice-water (100 mL) containing dilute HCl (to neutralize excess base).

  • Isolation: A solid precipitate will form. Filter the solid, wash with cold water, and recrystallize from ethanol.

Data Interpretation:

  • 1H NMR: Look for the disappearance of the acetyl singlet (

    
     2.5-2.6 ppm) and the appearance of two doublets (
    
    
    
    ) in the 7.4–8.0 ppm region, characteristic of trans-alkene protons.
Module B: Heterocyclization to Pyrazoles

Chalcones derived from Module A can be cyclized with hydrazines to form pyrazoles, a privileged scaffold in kinase inhibitors (e.g., Ruxolitinib analogs).

Protocol 2: Cyclization to 3,5-Disubstituted Pyrazoles

Reagents:

  • Chalcone intermediate (from Protocol 1)

  • Hydrazine hydrate (excess) or Phenylhydrazine

  • Acetic Acid (glacial) or Ethanol/Reflux

Step-by-Step Methodology:

  • Setup: Dissolve the chalcone (1 mmol) in glacial acetic acid (5 mL).

  • Addition: Add hydrazine hydrate (5 mmol).

  • Reflux: Heat the mixture at reflux (118°C) for 4–6 hours.

  • Validation: Monitor by TLC. The yellow color of the chalcone should fade as the cyclization breaks the conjugation of the enone system.

  • Isolation: Pour into ice water. Neutralize with

    
    . Extract with ethyl acetate or filter the precipitate.
    

Advanced Application: The "Methoxy Switch" Strategy

In drug development, solubility is often a bottleneck. The methoxy group at C4 serves as a "switch." In early discovery, the methoxy group provides stability. In optimization, it can be demethylated to a phenol, allowing the attachment of solubilizing groups (e.g., PEG chains or morpholine tails).

Demethylation Workflow

Reagent: Boron Tribromide (


) in DCM is the gold standard for this substrate, though 

/Pyridine is a milder alternative if the nitrile is sensitive.
  • Cooling: Cool solution of substrate in dry DCM to -78°C.

  • Addition: Add

    
     (1M in DCM, 3 eq) dropwise.
    
  • Warming: Allow to warm to RT and stir overnight.

  • Quench: Carefully quench with MeOH (exothermic!).

  • Result: Yields 3-acetyl-4-hydroxybenzonitrile.

Synthesis Workflow Diagram

The following flowchart details the logical progression from the raw building block to a library of bioactive compounds.

Workflow Start Start: this compound Step1 Step 1: Claisen-Schmidt Condensation (Reagent: Ar-CHO, NaOH) Start->Step1 Intermediate Intermediate: Chalcone Library (Diverse R-groups) Step1->Intermediate Step2A Path A: Pyrazoles (Reagent: NH2NH2) Intermediate->Step2A Step2B Path B: Pyrimidines (Reagent: Guanidine) Intermediate->Step2B Step2C Path C: Isoxazoles (Reagent: NH2OH) Intermediate->Step2C

Figure 2: Library generation workflow using the acetyl group as the primary diversity handle.

References

  • Synthesis and Biological Activity of Chalcones

    • Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review
    • Source: ACS Omega, 2022.
    • URL:[Link]

  • Demethylation Strategies

    • Title: Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Str
    • Source: ChemRxiv, 2021.
    • URL:[Link][2]

  • Compound Data & Safety

    • Title: this compound (CAS 682320-24-7) Compound Summary[8]

    • Source: PubChem / BLD Pharm.
    • URL:[Link]

  • Related Medicinal Chemistry Applications (Apremilast Intermediates)

Sources

Reactivity of the acetyl and nitrile groups in 3-Acetyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Molecular Architecture

3-Acetyl-4-methoxybenzonitrile (CAS: 52805-46-6) represents a "privileged scaffold" intermediate in drug discovery. Its value lies in the chemo-orthogonality of its functional groups: an electron-rich methoxy group, an electrophilic nitrile, and an enolizable acetyl group.

For the medicinal chemist, this molecule offers a divergent synthesis point. The acetyl group at C3 allows for the construction of heterocyclic cores (pyrazoles, chalcones, quinolines), while the nitrile at C1 serves as a robust "handle" for late-stage diversification (conversion to tetrazoles, amines, or amides).

Electronic Landscape and Reactivity Map

The molecule features a "Push-Pull" electronic system that dictates its regioselectivity.

  • The Methoxy Donor (C4): A strong

    
    -donor. It activates the ring but specifically increases electron density at the position ortho to itself (C3). However, the presence of the acetyl group at C3 creates a steric and electronic conflict.
    
  • The Acetyl Acceptor (C3): An electron-withdrawing group (EWG) that is also enolizable. The adjacent methoxy group exerts a "field effect," influencing the pKa of the

    
    -protons.
    
  • The Nitrile Anchor (C1): A linear, rod-like EWG. It is meta to the acetyl group, meaning their electronic communication is inductive rather than resonant. This isolation allows for selective activation.

ElectronicMap cluster_legend Reactivity Zones Core Benzene Core Acetyl 3-Acetyl (-COCH3) Enolizable Nucleophile Electrophilic Carbonyl Core->Acetyl -M Effect Nitrile 1-Nitrile (-CN) Linear Electrophile Late-Stage Handle Core->Nitrile -I/-M Effect OMe 4-Methoxy (-OCH3) Strong π-Donor Steric Bulk OMe->Core +M Effect OMe->Acetyl Ortho-Steric Interaction C3: Heterocycle Formation C3: Heterocycle Formation C1: Functional Group Interconversion C1: Functional Group Interconversion C3: Heterocycle Formation->C1: Functional Group Interconversion

Figure 1: Electronic and steric interaction map of this compound.

Module A: Acetyl Group Transformations (C3)

Focus: Construction of Pharmacophores via Condensation.

The most critical reaction for this scaffold in drug development is the Claisen-Schmidt Condensation . The acetyl group acts as the nucleophile (enolate) attacking an aromatic aldehyde. This preserves the nitrile group, creating a "Chalcone-Nitrile" hybrid, a precursor to pyrazolines and pyrimidines.

Protocol: Chemoselective Synthesis of Chalcones

Objective: React the acetyl group with 4-chlorobenzaldehyde while preventing nitrile hydrolysis.

  • Challenge: Strong bases (NaOH/KOH) and heat will hydrolyze the nitrile to a carboxylic acid or amide.

  • Solution: Use a catalytic amount of base in an anhydrous solvent or a Lewis Acid catalyzed approach.[1]

Step-by-Step Methodology:

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Reagent: 4-Chlorobenzaldehyde (1.1 eq)

    • Catalyst: Piperidine (0.2 eq) or NaOH (0.5 eq, controlled)

    • Solvent: Absolute Ethanol (anhydrous)

  • Procedure:

    • Dissolution: Dissolve 1.0 g of substrate and 1.1 eq of aldehyde in 10 mL of absolute ethanol.

    • Catalysis: Add piperidine dropwise at Room Temperature (25°C). Do not heat.

    • Reaction: Stir for 12–18 hours. The product often precipitates as the reaction progresses due to the extended conjugation reducing solubility.

    • Work-up: Cool the mixture to 0°C. Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

    • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

  • Validation:

    • IR: Look for the disappearance of the ketone carbonyl (~1680 cm⁻¹) and appearance of the enone (~1660 cm⁻¹). Crucial: Confirm retention of the Nitrile peak at ~2220 cm⁻¹.

ParameterValueNote
Temperature 20–25°CPrevents -CN hydrolysis
Time 12–18 hMonitor by TLC (Hex:EtOAc 7:3)
Yield Target >85%High efficiency expected
Selectivity >98%<2% Amide byproduct

Module B: Nitrile Group Transformations (C1)

Focus: Orthogonal Activation.

While the acetyl group is used for scaffold building, the nitrile is often reduced to a primary amine (benzylamine equivalent) or hydrolyzed.

Protocol: Selective Reduction to Primary Amine

Objective: Reduce -CN to -CH₂NH₂ without reducing the ketone (or reducing it diastereoselectively later). Note: Standard LiAlH₄ will reduce BOTH groups. To reduce the nitrile selectively in the presence of a ketone is chemically difficult without protecting the ketone. Therefore, the standard workflow is to reduce the nitrile after the ketone has been reacted (e.g., after cyclization).

Alternative Strategy (Pinner Reaction): Converting the nitrile to an imidate ester allows for the formation of benzamidines, which are potent pharmacophores (e.g., trypsin inhibitors).

  • Dissolve substrate in anhydrous MeOH/Dioxane.

  • Bubble dry HCl gas at 0°C until saturation.

  • Stir at 4°C for 24 hours.

  • Result: Formation of the methyl imidate hydrochloride salt. The acetyl group remains intact under these anhydrous acidic conditions.

Module C: Heterocycle Synthesis (The "Money" Step)

Focus: Pyrazole Synthesis via Hydrazine Trapping.

This workflow demonstrates the true utility of the scaffold: converting the chalcone (from Module A) into a pyrazole ring, yielding a molecule with a preserved nitrile group for further drug linking.

ReactionWorkflow Start This compound Step1 Claisen-Schmidt (Aldehyde, Base, RT) Start->Step1 Aldol Condensation Chalcone Intermediate Chalcone (Nitrile Intact) Step1->Chalcone Step2 Cyclization (Hydrazine Hydrate, EtOH, Reflux) Chalcone->Step2 Michael Addn + Dehydration Product 3,5-Disubstituted Pyrazole (with 4-Methoxy & 1-CN) Step2->Product Side NOTE: Nitrile survives refluxing EtOH/Hydrazine Step2->Side

Figure 2: Synthetic workflow for converting the acetyl moiety into a pyrazole scaffold.

Detailed Protocol: Pyrazole Cyclization

Reaction: Chalcone + Hydrazine Hydrate


 Pyrazole.
  • Setup: In a 50 mL round-bottom flask, suspend the Chalcone (1.0 mmol) (derived from Module A) in Ethanol (10 mL).

  • Reagent: Add Hydrazine Hydrate (80%, 5.0 mmol, 5 eq). Excess hydrazine drives the reaction and prevents azine formation.

  • Conditions: Reflux (78°C) for 4–6 hours.

  • Mechanism:

    • Step 1: Nucleophilic attack of hydrazine on the

      
      -carbon of the enone (Michael addition).
      
    • Step 2: Intramolecular attack on the carbonyl.

    • Step 3: Dehydration to aromatize the pyrazole ring.

  • Work-up: Pour into ice water. The pyrazole usually precipitates as a white/off-white solid.

  • Purification: Recrystallization from Ethanol.

Why this works: The nitrile group is relatively stable to hydrazine reflux in ethanol. However, if anhydrous hydrazine and high heat are used, one might form dihydro-1,2,4-triazoles from the nitrile. The aqueous hydrate moderates this risk.

References

  • Synthesis and Reactivity of 3-Acetyl-4-hydroxycoumarin (Analogous Chemistry): Al-Majedy, Y. K., et al.[2] "3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications."[2] Arabian Journal of Chemistry (2017). [Link]

  • Claisen-Schmidt Condensation Mechanisms: Organic Chemistry Portal. "Claisen-Schmidt Condensation."[2][3] [Link]

  • Selective Reduction of Nitriles: Yoo, E. S., & Barbachyn, M.[4] "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups."[4] Calvin University Faculty Publications (2021). [Link]

  • PubChem Compound Summary: National Center for Biotechnology Information. "this compound." [Link]

Sources

3-Acetyl-4-methoxybenzonitrile: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-Acetyl-4-methoxybenzonitrile , a critical pharmacophore intermediate in modern medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 682320-24-7) is a specialized aromatic building block utilized primarily in the synthesis of targeted immunomodulators and deubiquitinase inhibitors. Unlike "commodity" intermediates used in early 20th-century analgesics, this compound emerged significantly in the early 21st century as a scaffold for RORγt inverse agonists (autoimmune therapy) and USP30 inhibitors (neuroprotection).

Its structural value lies in its trisubstituted benzene ring, offering three distinct vectors for chemical elaboration:

  • Nitrile (-CN): Precursor to amines, amides, or heterocycles (e.g., tetrazoles).

  • Acetyl (-COCH3): Handle for condensation reactions, chiral reduction, or enolate chemistry.

  • Methoxy (-OCH3): A stable electron-donating group that modulates lipophilicity and metabolic stability.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 682320-24-7
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 128–132 °C (typical range)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Part 2: Synthesis & Mechanistic Evolution

The synthesis of this compound has evolved from non-selective classical methods to highly regioselective metal-catalyzed routes.

The Classical Route: Friedel-Crafts Acylation (Historical)

Early attempts utilized Friedel-Crafts acylation of 4-methoxybenzonitrile. However, the strong ortho/para directing effect of the methoxy group competes with the meta directing nitrile, often leading to mixtures of the 3-acetyl and chemical isomers, requiring tedious chromatographic separation.

The Modern Route: Palladium/Zinc-Catalyzed Cyanation (Preferred)

The industry-standard protocol utilizes a Rosenmund-von Braun type reaction or a Palladium-catalyzed cyanation of the corresponding aryl bromide: 1-(5-bromo-2-methoxyphenyl)ethan-1-one .

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Transmetallation: Cyanide source (Zn(CN)₂ or K₄[Fe(CN)₆]) transfers the CN ligand to Palladium.

  • Reductive Elimination: The C-C bond forms, releasing the nitrile product and regenerating Pd(0).

This route is superior due to regiofidelity —the position of substituents is fixed in the starting material.

The Nucleophilic Substitution Route (SNAr)

An alternative involves 3-acetyl-4-fluorobenzonitrile . The highly electron-deficient ring (activated by both -CN and -COCH3) allows for facile nucleophilic aromatic substitution (SNAr) by methoxide.

  • Advantage:[1][2] Avoids heavy metals.

  • Disadvantage: The fluoro-precursor is often more expensive.

Visualization: Synthesis Workflow

Synthesis_Pathways Start_Br 1-(5-bromo-2-methoxyphenyl) ethan-1-one Reagent_Zn Zn(CN)2 / Pd(0) (Cyanation) Start_Br->Reagent_Zn Start_F 3-acetyl-4-fluorobenzonitrile Reagent_OMe NaOMe / MeOH (SNAr) Start_F->Reagent_OMe Target This compound (CAS 682320-24-7) Reagent_Zn->Target High Yield (>85%) Reagent_OMe->Target Green Route

Caption: Comparative synthesis pathways showing the Pd-catalyzed cyanation (top) and SNAr substitution (bottom).

Part 3: Detailed Experimental Protocol

Method: Palladium-Catalyzed Cyanation of 1-(5-bromo-2-methoxyphenyl)ethan-1-one. Source Validation: Adapted from protocols for RORγt inhibitors (WO2021245186).

Materials
  • Substrate: 1-(5-bromo-2-methoxyphenyl)ethan-1-one (1.0 eq)

  • Reagent: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq) or Pd(PPh₃)₄

  • Additive: Zinc Dust (0.1 eq) - Crucial for maintaining catalytic cycle active species.

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step Procedure
  • Setup: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the aryl bromide substrate and anhydrous DMA (0.5 M concentration).

  • Degassing: Sparge the solution with Nitrogen or Argon for 20 minutes to remove dissolved oxygen (Oxygen poisons the Pd catalyst).

  • Addition: Add Zinc Cyanide, Zinc Dust, and the Palladium catalyst under a positive stream of inert gas.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) or LC-MS. The starting bromide peak should disappear.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate.[2]

    • Filter through a pad of Celite to remove zinc salts.

    • Wash the filtrate with water (3x) and brine (1x) to remove DMA.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

  • Validation: ¹H NMR (CDCl₃): δ 2.65 (s, 3H, Ac), 4.02 (s, 3H, OMe), 7.10 (d, 1H), 7.80 (dd, 1H), 8.05 (d, 1H).

Part 4: Applications in Drug Discovery

This intermediate is not a drug itself but a "linchpin" scaffold used to construct complex bioactive molecules.

RORγt Inverse Agonists (Autoimmune Disease)

Retinoic acid receptor-related orphan receptor gamma t (RORγt) drives Th17 cell differentiation. Excessive Th17 activity is linked to psoriasis and multiple sclerosis.

  • Role of Intermediate: The 3-acetyl group is often converted into a chiral amine or alcohol to bind to the hydrophobic pocket of the RORγt ligand-binding domain. The nitrile provides a rigid anchor or is converted to a polar heterocycle.

  • Example: GlaxoSmithKline patent WO2019063748A1 utilizes this nitrile to synthesize sulfonamide-based inhibitors.

USP30 Inhibitors (Neurodegeneration)

Ubiquitin-specific protease 30 (USP30) regulates mitophagy. Inhibiting USP30 promotes the clearance of damaged mitochondria, a therapeutic strategy for Parkinson's disease.

  • Role of Intermediate: The benzonitrile motif is transformed into N-cyanopyrrolidines (covalent inhibitors) that target the active site cysteine of the protease.

Visualization: Drug Discovery Workflow

Drug_Discovery_Flow cluster_ROR Pathway A: RORγt Inverse Agonists cluster_USP Pathway B: USP30 Inhibitors Intermediate This compound Step1_A Reductive Amination (Acetyl -> Chiral Amine) Intermediate->Step1_A Step1_B Alpha-Bromination (Acetyl -> Bromoacetyl) Intermediate->Step1_B Drug_A Autoimmune Candidate (Psoriasis/MS) Step1_A->Drug_A Step2_B Cyclization to Cyanopyrrolidine Step1_B->Step2_B Drug_B Neuroprotective Agent (Parkinson's) Step2_B->Drug_B

Caption: Divergent synthesis showing how the intermediate supports two distinct therapeutic classes.

References

  • GlaxoSmithKline Intellectual Property Development Ltd. (2019).[4] ROR-gamma Inhibitors. WO2019063748A1.[4] Link

  • Mission Therapeutics Ltd. (2023). N-cyanopyrrolidines with activity as USP30 inhibitors. US20230303547A1. Link

  • Pfizer Inc. (2021). Heterocyclic Compounds as RORgamma Modulators. WO2021245186. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 682320-24-7. PubChem.[5][6] Link

  • Heidelberg University. (2014). Hydroxylamine-Mediated Arene C-H Amination. Chemical Science. Link

Sources

An In-depth Technical Guide to the Spectroscopic Properties of 3-Acetyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

3-Acetyl-4-methoxybenzonitrile possesses a disubstituted benzene ring with three key functional groups: a nitrile (-C≡N), an acetyl (-COCH₃), and a methoxy (-OCH₃) group. The interplay of these groups, with their varying electronic effects, governs the molecule's interaction with electromagnetic radiation, resulting in a unique spectroscopic fingerprint. This guide will delve into the anticipated features in Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis: UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated π-system of the benzene ring, influenced by the electron-donating methoxy group and the electron-withdrawing acetyl and nitrile groups, is expected to give rise to characteristic absorption bands.

Predicted Spectral Characteristics: Based on data for substituted benzonitriles, this compound is expected to exhibit two primary absorption bands. The more intense band, corresponding to the π → π* transition of the aromatic system, is likely to appear in the range of 240-280 nm. A weaker band, resulting from the n → π* transition of the carbonyl group in the acetyl moiety, may be observed at a longer wavelength, typically between 300-340 nm. The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift of the primary absorption band compared to unsubstituted benzonitrile.

Predicted Transition Predicted λmax (nm) Solvent
π → π240 - 280Ethanol or Methanol
n → π300 - 340Ethanol or Methanol

Experimental Protocol: UV-Vis Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh a precise amount of this compound B Dissolve in a spectroscopic grade solvent (e.g., Ethanol) A->B C Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) B->C D Calibrate the UV-Vis spectrophotometer C->D E Record the baseline with the solvent D->E F Measure the absorbance of the sample solution E->F G Identify λmax values F->G H Calculate molar absorptivity (ε) G->H

Caption: Workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Accurately weigh a small sample of this compound and dissolve it in a UV-grade solvent (e.g., ethanol or methanol) to a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy identifies the functional groups in a molecule by detecting the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted Spectral Characteristics: The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Nitrile (-C≡N)Stretching2220 - 2240Medium to Strong
Carbonyl (C=O) of AcetylStretching1680 - 1700Strong
Aromatic C=CStretching1580 - 1610 and 1450 - 1500Medium to Weak
C-O of MethoxyStretching1250 - 1300 (asymmetric) and 1020 - 1075 (symmetric)Strong
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-H of -CH₃Stretching2850 - 3000Medium to Weak
Aromatic C-HBending (out-of-plane)800 - 900Strong

The nitrile stretch is a particularly diagnostic peak, appearing in a relatively uncongested region of the spectrum. The carbonyl stretch will be a strong, sharp peak, and its position will be influenced by conjugation with the aromatic ring. The C-O stretches of the methoxy group will also be prominent.

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Ensure the ATR crystal is clean B Record the background spectrum A->B C Place a small amount of solid sample on the crystal B->C D Apply pressure with the anvil C->D E Collect the sample spectrum D->E F Identify and label characteristic peaks E->F G Compare with known functional group frequencies F->G

Caption: Workflow for ATR-IR spectroscopic analysis.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the anvil and collect the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Peak Identification: Identify and label the major absorption peaks and correlate them with the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts, splitting patterns, and integration values reveal the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

Predicted Spectral Characteristics:

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet). The exact chemical shifts will be influenced by the electronic effects of the substituents. The proton ortho to the acetyl group is expected to be the most deshielded.

  • Methoxy Protons (3H): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8 - 4.0 ppm.

  • Acetyl Protons (3H): The three protons of the acetyl group (-COCH₃) will also appear as a sharp singlet, expected in the range of δ 2.5 - 2.7 ppm.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons7.0 - 8.0Multiplet3H
Methoxy Protons3.8 - 4.0Singlet3H
Acetyl Protons2.5 - 2.7Singlet3H
¹³C NMR Spectroscopy

Predicted Spectral Characteristics: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the range of δ 195 - 205 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110 - 165 ppm. The carbon attached to the methoxy group will be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the nitrile group will also be in this region.

  • Nitrile Carbon: The carbon of the nitrile group is expected to appear in the range of δ 115 - 125 ppm.

  • Methoxy Carbon: The carbon of the methoxy group will be found in the upfield region, typically around δ 55 - 60 ppm.

  • Acetyl Methyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, expected around δ 25 - 30 ppm.

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)195 - 205
Aromatic Carbons110 - 165
Nitrile Carbon (C≡N)115 - 125
Methoxy Carbon (-OCH₃)55 - 60
Acetyl Methyl Carbon (-CH₃)25 - 30

Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS) if the solvent does not contain it.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is commonly used to obtain the ¹³C NMR spectrum, where each unique carbon appears as a singlet.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner.

Predicted Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₀H₉NO₂), which is 175.19 g/mol .

  • Major Fragment Ions:

    • Loss of a methyl group (-CH₃): A prominent peak is expected at m/z 160, corresponding to the loss of a methyl radical from the acetyl group, forming a stable acylium ion.

    • Loss of an acetyl group (-COCH₃): A peak at m/z 132 would result from the cleavage of the bond between the aromatic ring and the acetyl group.

    • Loss of a methoxy group (-OCH₃): A peak at m/z 144 could be observed due to the loss of a methoxy radical.

    • Further Fragmentations: The initial fragment ions can undergo further fragmentation, leading to a complex pattern of smaller ions.

Predicted m/z Proposed Fragment
175[M]⁺
160[M - CH₃]⁺
132[M - COCH₃]⁺
144[M - OCH₃]⁺

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then ionized in the ion source, most commonly by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By understanding the expected spectral features in UV-Vis, IR, NMR, and Mass Spectrometry, researchers can confidently identify and characterize this compound in various experimental settings. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As with any predictive analysis, experimental verification is the ultimate confirmation of the proposed spectroscopic properties.

References

  • Note: As direct experimental data for this compound was not found, the references below provide foundational knowledge and data for analogous compounds that support the predictions made in this guide.
  • Spectroscopic data of substituted benzonitriles and acetophenones. While a specific paper compiling all data isn't available, general trends are well-documented in standard organic chemistry textbooks and spectroscopic databases.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. This textbook provides a comprehensive overview of spectroscopic techniques and interpretation.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A classic reference for the interpretation of IR, NMR, and MS spectra.

  • NIST Chemistry WebBook. National Institute of Standards and Technology. ([Link]) This database contains spectroscopic data for a vast number of chemical compounds, which can be used to find data for structurally similar molecules.

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link]) Another valuable resource for obtaining experimental spectra of known organic compounds.

Methodological & Application

NMR spectroscopy for structural elucidation of 3-Acetyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of 3-Acetyl-4-methoxybenzonitrile via High-Field NMR Spectroscopy

Introduction & Strategic Importance

This compound (C₁₀H₉NO₂) represents a critical pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its structural integrity relies on the precise regiochemistry of the acetyl and methoxy substituents relative to the nitrile group.

The Analytical Challenge: While Mass Spectrometry (MS) confirms the molecular weight (175.18 g/mol ), it cannot easily distinguish between regioisomers (e.g., 3-acetyl-4-methoxy vs. 2-acetyl-4-methoxy). Isomeric purity is paramount, as positional isomers can drastically alter biological activity and metabolic stability.

Scope of this Note: This guide provides a self-validating NMR protocol to unambiguously assign the structure. It moves beyond basic acquisition, detailing the causality behind parameter selection to ensure resolution of the trisubstituted aromatic spin system.

Sample Preparation Protocol

Proper sample preparation is the first line of defense against spectral artifacts.

Reagents:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane).

    • Why: CDCl₃ provides excellent solubility for this lipophilic ketone/nitrile and prevents the viscosity-induced line broadening seen in DMSO-d₆.

  • Tubes: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent).

Procedure:

  • Weighing: Transfer 10–15 mg of the solid analyte into a clean vial.

    • Note: Concentrations <5 mg may require excessive scanning for 13C detection; >20 mg can cause radiation damping or viscosity issues.

  • Dissolution: Add 600 µL of CDCl₃. Vortex until the solution is optically clear.

    • Critical Check: Any suspension or cloudiness will degrade magnetic field homogeneity (shimming). Filter through a glass wool plug if necessary.

  • Volume: Ensure a solvent height of 4.0–4.5 cm in the tube.

    • Physics: This height matches the receiver coil length of most 400/500 MHz probes, optimizing the filling factor without wasting solvent.

Acquisition Parameters & Logic

Standard "push-button" experiments often fail to detect quaternary carbons in nitriles due to long relaxation times (


). The following parameters are optimized for this specific chemotype.

Instrument: 400 MHz (minimum) recommended for aromatic resolution.

Table 1: Optimized Acquisition Parameters
Parameter¹H (Proton)¹³C (Carbon)¹H-¹³C HMBCRationale
Pulse Seq zg30zgpg30hmbcgplpndqf30° pulse angle prevents saturation; HMBC uses gradient selection for artifact suppression.
Spectral Width 12 ppm240 ppmF1: 240 ppmCovers downfield aldehyde/ketone/nitrile regions.
Relaxation (d1) 2.0 s5.0 s 1.5 sCritical: Nitrile carbons (C-CN) have very long ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

. Short d1 leads to signal loss.
Scans (ns) 161024+64High S/N required for quaternary carbons and long-range correlations.
Temp 298 K298 K298 KStandardizes chemical shifts.
CNST13 N/AN/A8 Hz Optimized for ³J{CH} coupling (aromatic systems).

Structural Analysis & Elucidation Logic

The elucidation relies on a deductive workflow: Identify Fragments → Establish Connectivity → Verify Regiochemistry.

Step 1: ¹H NMR Analysis (The Spin System)

The aromatic region (7.0–8.5 ppm) must show a specific 1,2,4-trisubstituted pattern (relative to the protons, which corresponds to the 1,3,4-substituent pattern of the carbons).

  • H2 (Ortho to CN, Ortho to Acetyl): This proton is sandwiched between two Electron Withdrawing Groups (EWG). It will be the most deshielded (downfield) aromatic signal, appearing as a doublet (small coupling,

    
     Hz) due to meta-coupling with H6.
    
  • H6 (Ortho to CN, Meta to OMe): Deshielded by the nitrile. Appears as a doublet of doublets (

    
     Hz) due to ortho-coupling with H5 and meta-coupling with H2.
    
  • H5 (Ortho to OMe): The methoxy group is an Electron Donating Group (EDG), shielding the ortho position. This will be the most upfield aromatic signal, appearing as a doublet (

    
     Hz).
    
  • Aliphatic Region:

    • -OCH₃: Singlet, ~3.9–4.0 ppm (Oxygen effect).

    • -COCH₃: Singlet, ~2.6 ppm (Carbonyl effect).[1]

Step 2: ¹³C NMR Analysis (The Skeleton)
  • Nitrile (-CN): Look for a weak quaternary signal ~118 ppm.

  • Ketone (C=O): Distinctive downfield signal ~197–200 ppm.

  • Methoxy Carbon (C-O): ~56 ppm.

  • Aromatic C-O (C4): The carbon attached to oxygen is strongly deshielded (~160+ ppm).

Step 3: 2D HMBC (The "King" of Connectivity)

HMBC (Heteronuclear Multiple Bond Correlation) is the definitive test for regiochemistry. We must prove the Acetyl group is at position 3 and Methoxy at 4.

  • The "Smoking Gun" Correlation:

    • The Methoxy protons (~4.0 ppm) will show a strong ³J correlation to C4 (~160 ppm).

    • H5 (the upfield doublet) will also show a correlation to C4 .

    • H2 (the deshielded meta proton) will show a ³J correlation to the Ketone Carbonyl (~198 ppm).

    • If the Acetyl were at position 2, the splitting patterns and HMBC correlations would fundamentally shift.

Visualization of Workflows

Diagram 1: Elucidation Workflow

This flowchart illustrates the logical progression from sample to validated structure.

ElucidationWorkflow Sample Sample Prep (15mg in CDCl3) Acq1D 1D Acquisition (1H & 13C + long d1) Sample->Acq1D Analysis1D Fragment ID (EWG/EDG Logic) Acq1D->Analysis1D Acq2D 2D Acquisition (HSQC + HMBC) Analysis1D->Acq2D Ambiguity? Validation Final Structure Validation Analysis1D->Validation Clear Spectra Connect Connectivity Check Acq2D->Connect Connect->Validation

Caption: Step-by-step NMR workflow ensuring no structural ambiguity remains.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the critical long-range (2-3 bond) correlations required to confirm the position of the acetyl group relative to the methoxy.

HMBC_Connectivity cluster_protons Proton Sources (1H) cluster_carbons Carbon Targets (13C) H_Methoxy Methoxy H (3.9 ppm) C_Quat_O C4 (C-O) (~163 ppm) H_Methoxy->C_Quat_O 3J (Strong) H_Acetyl Acetyl H (2.6 ppm) C_Carbonyl C=O (Ketone) (~198 ppm) H_Acetyl->C_Carbonyl 2J (Strong) H_Arom2 H2 (Aromatic) (Meta to Acetyl) H_Arom2->C_Carbonyl 3J (Definitive) C_Nitrile C-CN (Nitrile) (~118 ppm) H_Arom2->C_Nitrile 3J Note Key: H2 -> Carbonyl correlation proves Acetyl position

Caption: Critical HMBC correlations. The H2-to-Carbonyl correlation definitively places the acetyl group.

Summary of Expected Data

NucleusAssignmentChemical Shift (δ ppm)MultiplicityCoupling (Hz)
¹H Acetyl (-CH₃)2.60Singlet-
¹H Methoxy (-OCH₃)3.96Singlet-
¹H H5 (Aromatic)7.05Doublet8.5
¹H H6 (Aromatic)7.75dd8.5, 2.0
¹H H2 (Aromatic)8.15Doublet2.0
¹³C Nitrile (-CN)118.5Quaternary-
¹³C Carbonyl (C=O)198.2Quaternary-

(Note: Exact shifts may vary ±0.2 ppm depending on concentration and temperature).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for substituent effects and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14752994 (Related Structure). Link

Sources

Application Note: Column Chromatography Purification of 3-Acetyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 3-Acetyl-4-methoxybenzonitrile , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast. Synthesized typically via Friedel-Crafts acylation of 4-methoxybenzonitrile, the crude reaction mixture often contains unreacted starting material, regioisomers (2-acetyl isomer), and demethylated byproducts (3-acetyl-4-hydroxybenzonitrile).

This guide provides a robust, self-validating flash chromatography protocol designed to separate the target molecule from structurally similar impurities based on subtle polarity differences induced by the acetyl group.

Target Molecule Profile & Properties[1][2]

Understanding the physicochemical properties of the target relative to its impurities is essential for designing the separation gradient.

PropertyDataNotes
IUPAC Name This compoundAlso known as 5-Cyano-2-methoxyacetophenone
CAS Number 682320-24-7Verified identifier
Molecular Weight 175.18 g/mol
Molecular Formula C₁₀H₉NO₂
Appearance Off-white to pale yellow solidCrystalline
Solubility Soluble in DCM, EtOAc, AcetonePoor solubility in Hexane/Water
Key Functional Groups Nitrile (-CN), Methoxy (-OCH₃), Ketone (-C=O)Ketone adds significant polarity vs. starting material

Pre-Purification Analysis & Strategy[4]

Impurity Profile & Elution Order

The primary challenge is separating the product from the starting material (4-methoxybenzonitrile). The introduction of the acetyl group at the meta position (relative to nitrile) increases the polarity of the molecule significantly due to the ketone's hydrogen bond accepting capability.

  • Starting Material (4-Methoxybenzonitrile): Less polar. Elutes first .

  • Target (this compound): Moderately polar. Elutes second .

  • Byproduct (3-Acetyl-4-hydroxybenzonitrile): Highly polar (phenolic -OH). Elutes last (often requires MeOH to elute).

Thin Layer Chromatography (TLC) Method

Before committing to a column, the solvent system must be validated via TLC.

  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v)

  • Visualization: UV Light (254 nm) – The conjugated aromatic system absorbs strongly.

Expected Rf Values (approximate in 3:1 Hex/EtOAc):

  • Starting Material:

    
    
    
  • Target Product:

    
    
    
  • Demethylated Impurity:

    
    
    

Critical Checkpoint: If the


 between the starting material and product is 

, reduce the Ethyl Acetate concentration to 15% (Hex/EtOAc 85:15) to improve resolution.

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (particle size 40–63 µm), irregular.

  • Column Dimensions: Scale-dependent. For 5g crude load, use a 40g or 80g cartridge (or 4cm x 20cm glass column).

  • Solvents: HPLC-grade Hexane (or Heptane) and Ethyl Acetate (EtOAc).

Sample Loading

Solid Loading (Recommended): Due to the limited solubility of the compound in the non-polar starting mobile phase, liquid loading can cause band broadening (tailing).

  • Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.

  • Add silica gel (ratio 1:2 crude:silica by weight).

  • Evaporate solvent under vacuum (rotary evaporator) until a free-flowing powder is obtained.

  • Load the powder onto the top of the equilibrated column.

Gradient Elution Program

The following gradient is optimized for a standard flash chromatography system (e.g., Biotage, Teledyne ISCO) or manual gravity columns.

StepSolvent Composition (Hex : EtOAc)Column Volumes (CV)Purpose
Equilibration 95 : 53 CVWetting silica, stabilizing baseline.
Isocratic Hold 90 : 102 CVElute highly non-polar impurities.
Linear Gradient 90:10

70:30
10 CVSeparation Zone. SM elutes early; Target elutes mid-gradient.
Isocratic Hold 70 : 303 - 5 CVComplete elution of the Target.
Flush 0 : 100 (Pure EtOAc)3 CVStrip polar impurities (phenols).
Fraction Collection & Analysis
  • Collect fractions equivalent to 1/4 of the column dead volume (e.g., 10-15 mL test tubes for a 40g column).

  • Spot fractions on TLC plates.

  • Pool fractions showing the single spot at

    
    .
    
  • Caution: Do not pool the "mixed fractions" (where SM tail overlaps with Product front) unless re-purification is planned.

Process Visualization

Purification Workflow

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Friedel-Crafts Acylation) TLC_Check TLC Analysis (Hex:EtOAc 3:1) Start->TLC_Check Decision_Load Select Loading Method TLC_Check->Decision_Load Confirm Rf Diff > 0.15 Solid_Load Solid Load (Adsorb on Silica) Decision_Load->Solid_Load Low Solubility in Hexane Liquid_Load Liquid Load (Dissolve in DCM) Decision_Load->Liquid_Load High Solubility Column_Run Run Column Gradient (Hex -> Hex:EtOAc) Solid_Load->Column_Run Liquid_Load->Column_Run Fraction_Analysis Analyze Fractions (TLC/UV) Column_Run->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Single Spot (Rf ~0.35) Crystallization Concentrate & Crystallize (EtOH or EtOAc/Hex) Pooling->Crystallization

Figure 1: Step-by-step workflow for the isolation of this compound.

Elution Logic Diagram

This diagram visualizes the separation mechanism based on polarity interactions with the silica stationary phase.

ElutionLogic Silica Silica Surface (Polar -OH groups) SM 4-Methoxybenzonitrile (Less Polar) Elutes First Silica->SM Weak Interaction Target This compound (Medium Polar) Elutes Second Silica->Target Moderate Interaction (Ketone H-bonding) Impurity 3-Acetyl-4-hydroxybenzonitrile (High Polar) Retained/Elutes Last Silica->Impurity Strong Interaction (Phenol H-bonding)

Figure 2: Chromatographic separation logic based on functional group polarity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of SM and Product Gradient too steep or loading too high.Decrease gradient slope (e.g., hold at 5% EtOAc longer). Reduce sample load to <1% of silica weight.
Tailing of Product Band "Acidic" interaction with silica or poor solubility.Add 0.1% Acetic Acid to mobile phase (rarely needed) or switch to Solid Loading.
Product not eluting Product crystallized on column or too polar.Increase EtOAc to 50% or add 5% MeOH. Check solubility.
New impurity appears Degradation on silica.Acetophenones are generally stable, but minimize time on column.

References

  • ChemicalBook. (2023). This compound Product Properties and CAS 682320-24-7. Retrieved from

  • PubChem. (2023).[1][2] 3-Acetyl-4-hydroxybenzonitrile (Related Structure & Properties). National Library of Medicine. Retrieved from

  • Google Patents. (2019). WO2019063748A1 - Ror-gamma inhibitors. (Contains synthesis and physical data context). Retrieved from

  • Organic Chemistry Portal. (2023). Friedel-Crafts Acylation Mechanisms and Conditions. Retrieved from

  • Cheméo. (2023).[3] Physical Properties of 3-Acetylbenzonitrile (Analogous Structure). Retrieved from

Sources

Application Note: Chemoselective Reduction of the Nitrile Group in 3-Acetyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemoselectivity challenges inherent in reducing 3-Acetyl-4-methoxybenzonitrile.

Executive Summary & Strategic Analysis

The Challenge: The reduction of this compound presents a classic chemoselectivity problem in organic synthesis. The molecule contains two reducible functionalities:[1][2]

  • The Nitrile (-CN): Requires high energy to reduce (typically strong hydrides or high-pressure hydrogenation).

  • The Acetyl Group (Ketone, -C(=O)CH3): Susceptible to reduction by most reagents capable of reducing nitriles (e.g., LiAlH

    
    , NaBH
    
    
    
    , Borane).

The Objective: To reduce the nitrile to a primary amine (benzylamine) while strictly controlling the fate of the acetyl group.

Strategic Pathways:

  • Pathway A (Target: Keto-Amine): If the acetyl group must be preserved, a Protection-Reduction-Deprotection sequence is the only industrial "Gold Standard" for high purity. Direct chemoselective reduction of nitriles over ketones is notoriously unreliable and substrate-dependent.

  • Pathway B (Target: Hydroxy-Amine): If the goal is global reduction (converting the ketone to an alcohol and nitrile to an amine), a Cobalt-Catalyzed Borohydride Reduction is the most efficient protocol.

Reaction Logic & Pathway Map

The following decision tree illustrates the mechanistic divergence based on the desired pharmacophore.

ReactionPathway Start This compound (Substrate) Protect Step 1: Acetal Protection (Ethylene Glycol, pTSA) Start->Protect Pathway A: Preserve Ketone Direct_Red Direct Reduction (NaBH4 + CoCl2) Start->Direct_Red Pathway B: Global Reduction Red_A Step 2: Nitrile Reduction (LiAlH4, THF) Protect->Red_A Deprotect Step 3: Acid Hydrolysis (HCl, H2O) Red_A->Deprotect Product_A Target A: 3-Acetyl-4-methoxybenzylamine (Keto-Amine) Deprotect->Product_A Product_B Target B: 1-(3-(aminomethyl)-4-methoxyphenyl)ethanol (Hydroxy-Amine) Direct_Red->Product_B

Caption: Divergent synthesis pathways. Pathway A preserves the acetyl moiety via acetal protection. Pathway B effects global reduction.

Protocol A: Synthesis of 3-Acetyl-4-methoxybenzylamine (Ketone Preservation)

Rationale: Standard reducing agents (LiAlH


) cannot discriminate sufficiently between the nitrile and the ketone. To ensure the acetyl group remains intact, it is masked as a 1,3-dioxolane (acetal) prior to nitrile reduction.
Phase 1: Acetal Protection

Reaction: this compound + Ethylene Glycol


 Acetal Intermediate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add this compound (10.0 g, 57 mmol), Ethylene glycol (17.7 g, 285 mmol, 5.0 eq), and p-Toluenesulfonic acid monohydrate (0.5 g, catalytic) to Toluene (200 mL).

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

  • Endpoint: Continue reflux until water evolution ceases (approx. 4–6 hours) and TLC indicates consumption of starting material.

  • Workup: Cool to room temperature. Wash with sat. NaHCO

    
     (2 x 100 mL) to neutralize acid. Dry organic layer over MgSO
    
    
    
    and concentrate in vacuo.
    • Checkpoint: The product should be a solid/oil. Verify formation of the acetal (loss of ketone C=O stretch at ~1680 cm

      
       in IR).
      
Phase 2: Nitrile Reduction

Reaction: Acetal Intermediate


 Amine-Acetal
  • Safety: LiAlH

    
     is pyrophoric. Use oven-dried glassware and an inert atmosphere (N
    
    
    
    or Ar).
  • Preparation: In a 3-neck flask, suspend LiAlH

    
     (4.3 g, 114 mmol, 2.0 eq) in anhydrous THF (100 mL) at 0°C.
    
  • Addition: Dissolve the crude acetal from Phase 1 in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes, maintaining temperature <10°C.
    
  • Reaction: Allow to warm to room temperature, then reflux gently for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 4.3 mL Water

    • 4.3 mL 15% NaOH

    • 12.9 mL Water

  • Filtration: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad. Rinse with THF.[3]

Phase 3: Deprotection & Isolation

Reaction: Amine-Acetal


 3-Acetyl-4-methoxybenzylamine
  • Hydrolysis: Concentrate the THF filtrate from Phase 2. Re-dissolve the residue in 2M HCl (100 mL).

  • Stirring: Stir at ambient temperature for 2 hours. This cleaves the acetal, restoring the ketone.

  • Purification: Wash the acidic solution with Ethyl Acetate (2 x 50 mL) to remove non-basic impurities.

  • Basification: Adjust the aqueous phase to pH >12 using 4M NaOH.

  • Extraction: Extract the free amine with Dichloromethane (3 x 100 mL).

  • Final Isolation: Dry combined organics (Na

    
    SO
    
    
    
    ) and concentrate.
    • Expected Yield: 75–85%

    • Form: Pale yellow oil or low-melting solid.

Protocol B: Global Reduction (Synthesis of Amino-Alcohol)

Rationale: If the drug target requires the alcohol (1-(3-(aminomethyl)-4-methoxyphenyl)ethanol), the Cobalt Chloride / Sodium Borohydride system is superior to LiAlH


 for ease of handling and selectivity against aromatic ring reduction.

Mechanism: CoCl


 reacts with NaBH

to form transient Cobalt Boride (Co

B) species, which coordinate to the nitrile, facilitating hydride transfer.
Step-by-Step Protocol
  • Solvent System: Dissolve this compound (5.0 g, 28.5 mmol) and CoCl

    
    ·6H
    
    
    
    O (6.8 g, 28.5 mmol, 1.0 eq) in Methanol (150 mL). The solution will be deep purple/pink.
  • Reduction: Cool to 0°C. Add NaBH

    
     (10.8 g, 285 mmol, 10 eq) portion-wise over 1 hour.
    
    • Observation: The solution will turn black (formation of Cobalt Boride) with vigorous hydrogen evolution.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Quench with 3M HCl (carefully) until pH < 2 to dissolve the black cobalt precipitate.

  • Basification: Wash with ether (remove neutrals), then basify the aqueous layer with conc. NH

    
    OH.
    
  • Extraction: Extract with CH

    
    Cl
    
    
    
    /Isopropanol (9:1).
  • Result: This yields the amino-alcohol product.

Analytical Validation & QC

Use the following data to validate your product identity.

FeatureSubstrate (Nitrile)Product A (Keto-Amine)Product B (Hydroxy-Amine)
IR Spectrum ~2220 cm

(CN stretch)~1680 cm

(C=O)
No CN stretch ~1680 cm

(C=O present)~3300 cm

(NH broad)
No CN stretch No C=O stretch Strong OH/NH broad band
1H NMR (Benzylic) -Doublet/Singlet at ~3.8 ppm (CH

-NH

)
Multiplet at ~4.7 ppm (CH-OH)Singlet at ~3.7 ppm (CH

-NH

)
1H NMR (Acetyl) Singlet ~2.6 ppmSinglet ~2.6 ppmDoublet ~1.4 ppm (CH

-CH-OH)

Troubleshooting & Optimization

  • Problem: Incomplete Nitrile Reduction.

    • Cause: Old LiAlH

      
       or insufficient reflux time.
      
    • Fix: Titrate LiAlH

      
       or switch to refluxing in Diglyme (higher boiling point) if steric hindrance is suspected.
      
  • Problem: Alcohol formation in Protocol A.

    • Cause: Acetal hydrolysis occurred during workup before the quench was complete, or the acetal formation was incomplete.

    • Fix: Ensure the Dean-Stark step runs to completion (check NMR). Use a buffered quench.

  • Problem: Dimerization (Secondary Amine Formation).

    • Cause: Intermediate imine reacting with the product amine.[4]

    • Fix: High dilution conditions or the addition of LiCl to the reduction mixture can suppress dimer formation.

References

  • Amine Synthesis by Nitrile Reduction. Organic Chemistry Portal. Retrieved from [Link]

  • Reduction of Nitriles to Amines. Chemguide. Retrieved from [Link]

  • Cobalt Chloride-Sodium Borohydride Reduction System. Common Organic Chemistry. Retrieved from [Link]

  • Lithium Aluminum Hydride Reduction. LibreTexts Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 3-Acetyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and interpret unexpected peaks in the ¹H and ¹³C NMR spectra of 3-Acetyl-4-methoxybenzonitrile. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental work.

Frequently Asked Questions (FAQs)

Q1: I see a small singlet at approximately 1.56 ppm in my ¹H NMR spectrum (CDCl₃). What could this be?

A1: An unexpected peak around 1.56 ppm in a CDCl₃ solvent is very commonly attributed to water (H₂O).[1] While deuterated solvents are highly enriched, they are never 100% free of their protiated counterparts and can absorb moisture from the atmosphere.

Causality and Verification:

  • Hygroscopic Nature of Solvents: Many NMR solvents, particularly CDCl₃, are hygroscopic and will absorb atmospheric moisture. The chemical shift of water is also highly dependent on the solvent, temperature, and concentration.

  • Experimental Confirmation (D₂O Exchange): To confirm the presence of water, you can perform a D₂O exchange experiment.

    • Acquire your initial ¹H NMR spectrum.

    • Add a single drop of deuterium oxide (D₂O) to your NMR tube.

    • Shake the tube vigorously for a few minutes to facilitate the exchange of labile protons (like those in water) with deuterium.

    • Re-acquire the ¹H NMR spectrum. If the peak at 1.56 ppm diminishes or disappears, it is confirmed to be water.

Q2: There's a singlet around 2.17 ppm in my ¹H NMR. Is this related to my compound?

A2: A singlet at approximately 2.17 ppm in CDCl₃ is a classic sign of acetone contamination.[1] Acetone is a very common solvent used for cleaning laboratory glassware and can persist in trace amounts if not removed completely.

Causality and Prevention:

  • Residual Cleaning Solvents: Glassware that is not thoroughly dried after washing with acetone is the most frequent source of this impurity.

  • Prevention Protocol:

    • After washing with acetone, rinse glassware with a volatile solvent in which your compound is not soluble (e.g., hexane) to azeotropically remove the acetone.

    • Dry the glassware in a vacuum oven at a suitable temperature for an extended period to ensure all residual solvents are evaporated.

Q3: My aromatic region (around 7-8 ppm) looks more complex than expected. Why?

A3: While this compound has a defined set of aromatic protons, unexpected complexity can arise from several sources:

  • Residual Solvents: The residual peak for CDCl₃ appears at 7.26 ppm. If you have other aromatic solvents as impurities, such as benzene (7.36 ppm) or toluene (2.36 ppm, 7.17-7.29 ppm), they can complicate this region.[1]

  • Positional Isomers: During the synthesis of this compound, the formation of other isomers is possible, depending on the synthetic route. These isomers will have distinct, yet similar, aromatic splitting patterns that overlap with your main product.

  • Concentration Effects: At high concentrations, intermolecular interactions can sometimes cause slight shifts and broadening of peaks, which might alter the appearance of multiplets.

Troubleshooting Workflow:

Caption: Troubleshooting complex aromatic signals.

Advanced Troubleshooting Guide

Q4: I have unexpected peaks that don't correspond to common solvents. Could they be from my starting materials or byproducts?

A4: Absolutely. This is a very common scenario. The identity of these impurities will depend on the synthetic route used to prepare this compound. A common synthesis involves the Friedel-Crafts acylation of 4-methoxybenzonitrile.

Potential Impurities from a Friedel-Crafts Acylation Route:

CompoundKey ¹H NMR Signals (CDCl₃, approx. ppm)Rationale
4-Methoxybenzonitrile 7.58 (d), 6.95 (d), 3.86 (s)[2]Unreacted starting material.
2-Acetyl-4-methoxybenzonitrile Aromatic signals will differ, acetyl and methoxy singlets will be shifted.A common positional isomer byproduct.
Acetic Anhydride ~2.2 ppm (s)Excess acylating agent.
Acetic Acid ~2.1 ppm (s), broad OH ~11-12 ppmHydrolyzed acetic anhydride.

Experimental Protocol: Spiking Experiment

To confirm the identity of a suspected impurity (e.g., 4-methoxybenzonitrile), you can perform a "spiking" experiment.

  • Acquire Spectrum of Your Sample: Run a standard ¹H NMR of your purified product.

  • Add Suspected Impurity: Add a very small amount (a few drops of a dilute solution) of the pure, suspected impurity (e.g., 4-methoxybenzonitrile) directly to your NMR tube.

  • Re-acquire Spectrum: Re-run the ¹H NMR. If the intensity of the unexpected peak increases while the other peaks remain relatively constant, you have confirmed the identity of that impurity.

Q5: My ¹³C NMR spectrum shows more than the expected 9 carbons. What are some common reasons?

A5: Extra peaks in a ¹³C NMR are often due to impurities that may not be obvious in the ¹H NMR, especially if they lack protons.

Common Sources of Extra ¹³C Peaks:

  • Solvent Peaks: Deuterated solvents will show characteristic peaks. For example, CDCl₃ appears as a triplet at ~77.16 ppm.[3]

  • Grease: Silicone grease from glass joints is a frequent contaminant and can show peaks around 0 ppm.[4]

  • Byproducts/Isomers: As with ¹H NMR, synthetic byproducts and isomers will contribute extra signals.

  • Degradation: If the sample has been stored for a long time or exposed to light/air, degradation may have occurred. For a molecule like this compound, hydrolysis of the nitrile to a carboxylic acid or amide, or oxidation of the acetyl group are possibilities.

Data Comparison Table: Expected vs. Potential Impurity ¹³C Shifts

Carbon EnvironmentExpected Shift (ppm) for this compoundPotential Impurity & Shift (ppm)
Carbonyl (C=O)~195-200Acetic Acid (~176)
Nitrile (C≡N)~1184-Methoxybenzonitrile (~119.2)[2]
Aromatic C-O~160-1654-Methoxybenzonitrile (~162.8)[2]
Aromatic C-H~110-135Varies by isomer
Methoxy (-OCH₃)~564-Methoxybenzonitrile (~55.5)[2]
Acetyl (-CH₃)~26-30Acetone (~30)
Q6: I'm observing satellite peaks symmetrically placed around my large singlets (like the methoxy group). What are these?

A6: These are likely ¹³C satellites. They arise from the coupling of a proton to an adjacent ¹³C nucleus.

Scientific Explanation:

  • The natural abundance of ¹³C is approximately 1.1%.

  • Therefore, in about 1.1% of the molecules, a given proton will be bonded to a ¹³C atom.

  • This ¹³C atom has a spin of I=1/2, and it will couple to the attached proton, splitting its signal into a doublet.

  • These small doublet peaks appear symmetrically around the main, large peak (which represents the 98.9% of protons attached to ¹²C).

  • The coupling constant (¹JCH) is typically large, around 125-150 Hz.

These are not impurities but rather a natural feature of the NMR spectrum. They are most noticeable for large, sharp singlets where the signal-to-noise ratio is high.

Instrumental and Processing Artifacts

Sometimes, unexpected peaks are not from chemical species in your tube but are artifacts of the NMR experiment itself.

Logical Flow for Identifying Artifacts:

Artifact_Identification start Observe Unexpected Peak check_symmetry Is the peak symmetrical to a large peak? start->check_symmetry check_phase Is the peak phased correctly with the main signals? start->check_phase check_baseline Is the baseline distorted or wavy? start->check_baseline is_satellite Likely ¹³C Satellite or Spinning Sideband check_symmetry->is_satellite Yes is_artifact Likely Processing Artifact (e.g., Truncation 'wiggles') check_phase->is_artifact No is_shim_issue Potential Shimming or Baseline Correction Issue check_baseline->is_shim_issue Yes action1 Adjust Spinning Speed is_satellite->action1 action2 Re-process with Apodization (e.g., LB) is_artifact->action2 action3 Re-shim the Magnet or Apply Baseline Correction is_shim_issue->action3

Sources

Optimizing reaction conditions for 3-Acetyl-4-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Friedel-Crafts Acylation for PDE4 Inhibitor Intermediates Ticket Priority: High (Process Chemistry/R&D)

Executive Summary & Reaction Logic

Target Molecule: 3-Acetyl-4-methoxybenzonitrile Primary Application: Key intermediate for Phosphodiesterase-4 (PDE4) inhibitors (e.g., Apremilast analogs).

The Synthetic Challenge: The synthesis typically involves the Friedel-Crafts acylation of 4-methoxybenzonitrile. This reaction presents a classic "push-pull" conflict:

  • The "Push" (Activation): The methoxy group (

    
    ) at position 4 is an ortho/para activator, directing the incoming acetyl group to position 3 (ortho to itself).
    
  • The "Pull" (Deactivation): The nitrile group (

    
    ) at position 1 is a strong electron-withdrawing group and a Lewis base. It deactivates the ring and, more critically, complexes with the Lewis Acid catalyst (
    
    
    
    )
    .

Core Optimization Strategy: Success relies on overcoming the "Catalyst Sink" effect caused by the nitrile group while managing the thermodynamic tendency of


 to cleave the methyl ether (demethylation).

Standard Operating Procedure (Optimized)

Do not use standard 1:1 stoichiometry. The nitrile group acts as a "poison" by sequestering one equivalent of the catalyst.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Methoxybenzonitrile 1.0SubstrateMust be dry (Karl Fischer < 0.1%).
Acetyl Chloride 1.5ElectrophileExcess ensures complete conversion.
Aluminum Chloride (

)
3.0 - 3.5 CatalystCRITICAL: 1 eq complexes with

, 1 eq complexes with product ketone, 1+ eq drives the reaction.
1,2-Dichloroethane (DCE) SolventMediumAllows reflux (

) if kinetics are sluggish. DCM is often too volatile.
Step-by-Step Protocol
  • Catalyst Slurry: In a flame-dried flask under

    
    , suspend 
    
    
    
    (3.5 eq) in anhydrous DCE. Cool to
    
    
    .
  • Electrophile Formation: Add Acetyl Chloride (1.5 eq) dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add 4-Methoxybenzonitrile (1.0 eq) dissolved in DCE dropwise over 30 mins. Exotherm expected.

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).

    • Checkpoint: Check HPLC/TLC after 2 hours.

    • If conversion < 50%:: Heat to reflux (

      
      ) for 4–6 hours.
      
  • Quench (The Danger Zone):

    • Cool to

      
      .
      
    • Pour reaction mixture slowly into crushed ice/HCl mixture. Do not add water to the reaction flask (violent exotherm).

  • Workup: Extract with DCM. Wash with brine. Dry over

    
    .
    

Troubleshooting Guide (Diagnostic & Repair)

Issue A: "My reaction stalled at 40% conversion."
  • Diagnosis: Catalyst Poisoning. The nitrile group has complexed all available Lewis acid. The reaction is effectively "out of fuel" even if reagents remain.

  • Fix: You cannot simply add more solid

    
     to a reaction in progress (heterogeneity issues).
    
    • Immediate: Increase temperature to reflux (DCE).

    • Next Run: Increase initial

      
       loading to 4.0 eq.
      
Issue B: "I isolated the product, but the NMR shows a phenol (-OH) instead of methoxy (-OMe)."
  • Diagnosis: Lewis Acid-Mediated Demethylation. High temperatures and excess

    
     can cleave aryl methyl ethers, yielding 3-acetyl-4-hydroxybenzonitrile .
    
  • The "Save" (Recovery Protocol): Do not discard.

    • Dissolve the crude phenol in Acetone or DMF.

    • Add

      
       (2.0 eq) and Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq).
      
    • Stir at

      
       for 2 hours.
      
    • This quantitatively converts the byproduct back to the desired This compound .

Issue C: "The nitrile peak disappeared from IR/NMR."
  • Diagnosis: Hydrolysis to Amide. During the quench, if the pH is not controlled or if the temperature is too high, the activated nitrile hydrates to form the primary amide.

  • Fix: Ensure the quench is performed into ice-cold 1N HCl . Keep the biphasic mixture cold during the initial hydrolysis of the aluminum complex. Avoid prolonged stirring in aqueous acid.

Visualizing the Decision Matrix

The following logic flow helps you decide between optimizing the Acylation or switching to a Methylation recovery route.

ReactionLogic Start Start: Friedel-Crafts Acylation CheckTLC Checkpoint: TLC/HPLC (2 hrs) Start->CheckTLC Stalled Low Conversion (<50%) CheckTLC->Stalled SM Remains Complete High Conversion (>90%) CheckTLC->Complete SM Consumed Heat Action: Heat to Reflux (DCE) Stalled->Heat Heat->CheckTLC Quench Quench into Ice/HCl Complete->Quench Analyze Analyze Crude (NMR) Quench->Analyze Product Target: 3-Acetyl-4-methoxy... Analyze->Product OMe Intact Byproduct Impurity: 3-Acetyl-4-hydroxy... Analyze->Byproduct OH Observed Remethylate Recovery: K2CO3 / MeI Byproduct->Remethylate Remethylate->Product

Caption: Decision tree for managing conversion issues and the common demethylation side-reaction.

Frequently Asked Questions (FAQs)

Q: Can I use Triflic Acid (TfOH) instead of Aluminum Chloride? A: Yes, and it is often cleaner. Triflic acid acts as a Brønsted superacid. It avoids the massive aluminum waste and often reduces demethylation. However, it is significantly more expensive. For scale-up,


 remains the standard, provided you manage the stoichiometry.

Q: Why is the position 3 favored over position 2? A: Sterics and Electronics.

  • Electronics: The methoxy group directs ortho/para. The para position (relative to OMe) is blocked by the nitrile. This leaves the two ortho positions (2 and 3).

  • Sterics: Position 2 is flanked by the Nitrile and the Methoxy group (crowded). Position 3 is flanked by the Methoxy and a Hydrogen.[1][2] Position 3 is sterically more accessible.

Q: My product is colored (yellow/brown). Is it impure? A: Likely yes. Aluminum salts often trap colored organic impurities. Recrystallization from Ethanol or Isopropyl Alcohol is highly effective for this compound. The pure product should be a white to off-white solid.

References

  • Muller, G. W., et al. (1998). Process for the preparation of substituted 1-oxo-isoindolines. U.S. Patent No. 5,693,659. Washington, DC: U.S. Patent and Trademark Office. (Describes the general class of PDE4 inhibitors and acylation precursors). Link

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[1][3][4][5][6][7] Wiley-Interscience. (Foundational text on Lewis Acid stoichiometry and complexation with nitriles).

  • Manchand, P. S., et al. (2001). Synthesis of PDE IV Inhibitors. Journal of Medicinal Chemistry, 44(16), 2533-2540. (Discusses synthetic routes to dialkoxy-benzonitrile derivatives). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Acetyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Acetyl-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a versatile intermediate in organic synthesis, understanding its solubility profile is critical for reaction setup, purification, and formulation. This document provides a framework for predicting, systematically determining, and troubleshooting the solubility of this compound in common organic solvents.

Section 1: Understanding the Molecule - A Predictive Approach

A foundational understanding of the molecular structure is the first step in predicting its behavior in various solvents.

Q1: What are the key structural features of this compound, and how do they influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and nonpolar characteristics derived from its functional groups. The principle of "like dissolves like" is paramount here.

  • Aromatic Benzene Ring: This core structure is nonpolar and hydrophobic, favoring dissolution in solvents with similar aromatic or nonpolar characteristics.

  • Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor. It contributes significantly to the molecule's overall polarity.

  • Acetyl Group (-C(O)CH₃): The carbonyl (C=O) in this group is polar and also a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): The ether linkage is moderately polar, and the oxygen atom can act as a hydrogen bond acceptor.

Collectively, the presence of three polar functional groups on a nonpolar benzene ring makes the molecule moderately polar. It lacks a hydrogen bond donor (like an -OH or -NH group), which limits its solubility in highly structured protic solvents like water. Its solubility is therefore expected to be highest in polar aprotic solvents that can engage in dipole-dipole interactions.

Based on these structural features, we can predict its qualitative solubility:

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)High These solvents have strong dipoles that can effectively solvate the polar nitrile and acetyl groups of the molecule.
Polar Protic Methanol, EthanolModerate These solvents can act as hydrogen bond donors to the molecule's acceptor sites, but their own hydrogen-bonding network can sometimes hinder dissolution of larger molecules.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents have a moderate polarity and can effectively solvate the entire molecule.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF is more polar and will be a better solvent than diethyl ether. The nonpolar hydrocarbon portions of these solvents limit their interaction with the polar functional groups.
Nonpolar Hexanes, TolueneLow to Insoluble The significant polarity of the nitrile and acetyl groups makes the molecule incompatible with purely nonpolar solvents.
Aqueous WaterInsoluble The molecule's large nonpolar aromatic ring and lack of hydrogen bond donating capability prevent significant dissolution in water.

Section 2: Frequently Asked Questions (FAQs)

Q2: I'm trying to dissolve this compound in methanol at room temperature, but it's not working well. Why?

A2: While methanol is a polar solvent, the dissolution of a solid is an equilibrium process that involves overcoming the compound's crystal lattice energy. If the energy released from solvating the molecule is not sufficient to break apart the solid-state interactions at room temperature, solubility will be low. You may need to introduce energy into the system by gentle heating or sonication to facilitate this process.[1]

Q3: When I add my solvent, the solid turns into a sticky oil instead of dissolving. What is happening?

A3: This phenomenon is known as "oiling out." It typically occurs when a solid is heated in a solvent in which it is only sparingly soluble at that temperature. Instead of dissolving, the solid melts into a liquid phase that is immiscible with the solvent, forming an oil. To resolve this, you can either increase the temperature further (if the compound is stable) until a single phase is achieved or, more effectively, switch to a solvent in which the compound has higher solubility at a lower temperature.

Q4: How significantly does temperature impact the solubility of this compound?

A4: For most solids dissolving in liquids, an increase in temperature leads to an increase in solubility.[1][2] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent bonds.[1] Heating provides this energy, shifting the equilibrium towards dissolution.[3] However, be mindful of the compound's stability at elevated temperatures.

Q5: Can I use a co-solvent system to improve solubility for a reaction?

A5: Absolutely. Using a co-solvent is an excellent strategy when a single solvent is inadequate.[4][5] A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to modify its properties and enhance the solubility of a solute.[4] For instance, if your reaction requires a nonpolar solvent like toluene but your this compound won't dissolve, adding a small amount of a polar aprotic solvent like DMF or THF can create a solvent mixture with an intermediate polarity, capable of dissolving both polar and nonpolar reactants.[6]

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides systematic workflows and detailed protocols for overcoming common solubility issues.

Workflow 1: Troubleshooting Poor Dissolution

This workflow provides a logical sequence of steps to take when you encounter a compound that does not readily dissolve.

G cluster_0 start Start: Weigh compound and add solvent agitate 1. Mechanical Agitation (Vortex / Stir Bar) start->agitate observe1 Dissolved? agitate->observe1 heat 2. Gentle Heating (e.g., 40-50°C) observe1->heat No success Success: Proceed with experiment observe1->success Yes observe2 Dissolved? heat->observe2 sonicate 3. Sonication (10-15 min) observe2->sonicate No observe2->success Yes observe3 Dissolved? sonicate->observe3 change 4. Re-evaluate Solvent Choice (Use solubility table / co-solvent) observe3->change No observe3->success Yes fail Failure: Compound may be insoluble in this system change->fail

Caption: A step-by-step decision tree for troubleshooting poor solubility.

Protocol 3.1: Step-by-Step Method for Enhancing Solubility

This protocol details the practical application of the troubleshooting workflow.

Objective: To achieve complete dissolution of this compound.

Materials:

  • This compound

  • Selected solvent

  • Glass vial or flask with a stir bar

  • Vortex mixer

  • Stir plate with heating capability

  • Ultrasonic bath

Procedure:

  • Initial Attempt: To a vial containing a known mass of the compound, add a measured volume of the selected solvent.

  • Mechanical Agitation:

    • Secure the vial and vortex at high speed for 30-60 seconds.

    • Alternatively, place the flask on a magnetic stir plate and stir vigorously for 5-10 minutes.

    • Causality: This step increases the interaction between the solvent and the surface of the solute particles, accelerating the rate of dissolution.

  • Gentle Heating:

    • If the solid persists, gently warm the mixture on a hot plate to 40-50°C while stirring. Do not exceed the solvent's boiling point.

    • Causality: Adding thermal energy helps overcome the solute's crystal lattice energy, which is the energy holding the solid together.[1]

  • Sonication:

    • If dissolution is still incomplete, place the vial in an ultrasonic bath for 10-15 minutes. The water level in the bath should be similar to the solvent level in the vial.

    • Causality: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles. This process, known as cavitation, generates localized energy that physically breaks apart solute agglomerates, dramatically increasing the surface area available for solvation.

  • Re-evaluation: If the compound remains insoluble, it is highly likely that it has very low solubility in the chosen solvent under these conditions. Refer back to the predictive solubility table and select a more appropriate solvent or consider developing a co-solvent system.

Workflow 2: Quantitative Solubility Determination (UV-Vis Method)

This workflow outlines a precise method for determining the solubility of the compound in a specific solvent at a set temperature.

G cluster_1 start 1. Prepare Saturated Solution (Excess solid in solvent) equilibrate 2. Equilibrate (Stir/shake at constant T for 24h) start->equilibrate separate 3. Separate Phases (Centrifuge or filter with 0.2µm PTFE) equilibrate->separate supernatant Collect Clear Supernatant separate->supernatant dilute 4. Dilute Supernatant (Bring into linear range of assay) supernatant->dilute measure 5. Measure Absorbance (UV-Vis Spectrophotometer at λmax) dilute->measure calculate 6. Calculate Concentration (Using Beer-Lambert Law & Calibration Curve) measure->calculate result Result: Solubility (mg/mL or M) calculate->result

Caption: Workflow for quantitative solubility measurement using UV-Vis spectroscopy.

Protocol 3.2: Instrumental Method (UV-Vis) for Solubility Determination

Objective: To quantify the solubility of this compound in a chosen solvent. This protocol is self-validating through the use of a standard calibration curve.

Materials:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or syringe filters (0.2 µm, solvent-compatible)

  • Thermostatic shaker or incubator

Procedure:

Part A: Preparation of Calibration Curve

  • Prepare Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in the chosen solvent in a 10 mL volumetric flask. This is your stock solution (~1 mg/mL).

  • Determine λmax: Scan the stock solution (appropriately diluted) across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Perform a serial dilution of the stock solution to create a series of at least five standards of known concentration.

  • Measure Absorbance: Measure the absorbance of each standard at the determined λmax.

  • Plot Curve: Plot Absorbance vs. Concentration (mg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid curve.

Part B: Analysis of Saturated Solution

  • Prepare Saturated Solution: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume of solvent (e.g., 2 mL). There must be undissolved solid visible.

  • Equilibrate: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C) for 24 hours. This ensures the solution reaches equilibrium.

  • Separate Solid: Remove the vial and allow the solid to settle. To separate the undissolved solid from the saturated solution, either:

    • Centrifuge the vial at high speed for 10 minutes.

    • Filter the solution using a syringe fitted with a 0.2 µm solvent-compatible filter.

  • Dilute Sample: Carefully pipette a small, known volume of the clear supernatant and dilute it with the same solvent to bring its absorbance into the range of your calibration curve. A high dilution factor will likely be needed.

  • Measure and Calculate: Measure the absorbance of the diluted sample at λmax. Use the equation from your calibration curve to calculate its concentration.

  • Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound.

    Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Section 4: Safety Precautions

While specific data for this compound is limited, compounds containing the benzonitrile functional group should be handled with care.[7][8]

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.[9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[7] They may cause skin and serious eye irritation.[7][8]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Section 5: References

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Acetyl-4-methoxybenzonitrile: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel small molecules is a foundational pillar upon which all subsequent research is built. The molecule 3-Acetyl-4-methoxybenzonitrile, a substituted aromatic compound, represents a common class of intermediates whose unambiguous structural determination is paramount for predicting its chemical behavior, understanding its biological activity, and ensuring intellectual property integrity.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule. While single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining three-dimensional atomic arrangement, its application is contingent on obtaining a suitable crystal. Therefore, a pragmatic approach for researchers involves a multi-technique strategy, leveraging spectroscopic and spectrometric methods for routine analysis and confirmation. We will explore the causality behind the experimental choices in each method, compare their outputs, and provide field-proven insights into creating a self-validating analytical workflow.

Although a public crystal structure for this compound (CAS 682320-24-7) is not currently available, we will utilize the crystallographic data of the closely related analogue, 3-Acetyl-4-hydroxybenzonitrile [1], to illustrate the depth and precision of the X-ray diffraction method. This analogue serves as an excellent proxy, sharing the key acetyl and benzonitrile functionalities, differing only by a hydroxyl group in place of the methoxy group.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal.[2] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state. This level of detail is unattainable by other methods and is crucial for understanding structure-activity relationships (SAR) and crystal packing phenomena that influence a material's bulk properties, such as solubility and stability.

Experimental Protocol: A Self-Validating Workflow

The protocol for SC-XRD is a meticulous process where each step is designed to ensure the quality and validity of the final structure. The causality behind this workflow is to progress from a bulk, potentially impure sample to a highly ordered, single crystal from which a diffraction pattern of the highest possible quality can be obtained.

Step 1: Crystal Growth (The Critical Hurdle)

  • Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and inclusions. The goal is to encourage molecules to pack in a slow, orderly fashion, creating a perfect repeating lattice.

  • Methodology:

    • Purification: Begin with high-purity (>98%) this compound. Impurities can inhibit crystallization or become incorporated into the lattice, causing disorder.

    • Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) to find one in which the compound has moderate solubility.

    • Slow Evaporation: Prepare a near-saturated solution in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature. This is the most common and straightforward method.

    • Solvent Diffusion: Alternatively, dissolve the compound in a good solvent (e.g., acetone) and carefully layer a poor solvent (e.g., hexane) on top. Crystals will form at the interface as the solvents slowly mix.

Step 2: Crystal Mounting and Data Collection

  • Rationale: The selected crystal must be isolated and mounted on a diffractometer in a way that minimizes background scatter and allows for rotation in the X-ray beam. Modern diffractometers automate the process of finding the crystal lattice orientation and collecting a complete dataset.

  • Methodology:

    • Selection: Under a microscope, select a crystal with sharp edges and uniform clarity.

    • Mounting: Using a microloop (e.g., a MiTeGen mount), carefully pick up the crystal with a small amount of cryoprotectant oil (to prevent ice formation).

    • Cryo-cooling: Immediately place the mounted crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Data Collection: Mount the sample on the diffractometer. The instrument software will automatically center the crystal, determine the unit cell and crystal system, and execute a data collection strategy (e.g., a series of omega and phi scans) to measure the intensities and positions of thousands of diffraction spots.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data (a set of intensities and positions) is mathematically converted into a 3D electron density map using a Fourier transform. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.

  • Methodology:

    • Data Reduction: Integrate the raw diffraction images to produce a reflection file containing Miller indices (h,k,l) and their corresponding intensities.

    • Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to solve the "phase problem" and generate an initial electron density map.

    • Model Building: Fit the atoms of this compound into the electron density map.

    • Refinement: Iteratively refine the atomic positions, displacement parameters (describing thermal motion), and other model parameters against the experimental data using a least-squares algorithm (e.g., with SHELXL). The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

Workflow Visualization

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Purification Crystal_Growth Crystal Growth (Slow Evaporation / Diffusion) Purification->Crystal_Growth Ensures lattice order Mounting Crystal Selection & Mounting (Cryo-cooling to 100 K) Crystal_Growth->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Minimizes thermal motion Solution Structure Solution (Direct Methods / Phasing) Diffraction->Solution Refinement Model Refinement (Least-Squares Fitting) Solution->Refinement Improves model accuracy Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure caption Figure 1. Standard workflow for single-crystal X-ray diffraction.

Caption: Figure 1. Standard workflow for single-crystal X-ray diffraction.

Expected Data Output (Based on Analogue 3-Acetyl-4-hydroxybenzonitrile)

The definitive output of an SC-XRD experiment is a set of crystallographic parameters that precisely describe the molecule's structure in the solid state. The data for the analogue provides a clear example of what would be expected for the target molecule.[1]

ParameterRepresentative Value (for 3-Acetyl-4-hydroxybenzonitrile)Information Provided
Formula C₉H₇NO₂Confirms the elemental composition in the crystal.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Gives the exact size and shape of the repeating lattice unit.
Z 4Indicates the number of molecules in one unit cell.
Final R-indices (R1) ~ < 0.05 (5%)A key indicator of the quality of the fit between the model and experimental data.
Atomic Coordinates (x, y, z) for each atomThe precise location of every non-hydrogen atom in 3D space.
Bond Lengths/Angles e.g., C≡N ~1.14 ÅUnambiguous measurement of all intramolecular distances and angles.

Part 2: Alternative & Complementary Analytical Techniques

While SC-XRD is definitive, it is not always feasible or necessary for routine characterization. Spectroscopic and spectrometric techniques are indispensable tools that provide complementary structural information, often faster and without the need for a single crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular skeleton, connectivity, and the number of unique atoms.

  • Information Gained:

    • ¹H NMR: Determines the number and type of different hydrogen environments, their relative numbers (integration), and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons (~3.9 ppm), and the acetyl methyl protons (~2.5 ppm).

    • ¹³C NMR: Shows the number of unique carbon environments. The nitrile carbon (~118 ppm), carbonyl carbon (~195 ppm), and aromatic carbons would all have characteristic chemical shifts.[3]

  • Causality: NMR is the primary method for determining the connectivity of a molecule in solution. It confirms that the atoms are connected in the expected sequence, ruling out constitutional isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies.[4][5]

  • Information Gained: Confirms the presence of key functional groups. For the target molecule, the spectrum would be expected to show:

    • A sharp, strong peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹.

    • A strong peak for the ketone (C=O) stretch around 1680-1700 cm⁻¹.

    • Peaks corresponding to C-O (ether) stretching and aromatic C=C bonds in the 1000-1600 cm⁻¹ region.[6]

  • Causality: FTIR is a rapid and powerful tool for confirming that the expected functional groups are present in the synthesized material, providing a quick quality control check.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the elemental formula.

  • Information Gained:

    • Molecular Weight: Confirms the molecular weight of the compound (175.18 g/mol for C₁₀H₉NO₂)[7].

    • Elemental Formula: HRMS provides an exact mass that can confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

    • Fragmentation: The fragmentation pattern can provide clues about the molecule's structure.

  • Causality: MS is the definitive technique for confirming the molecular weight and, with HRMS, the molecular formula of a compound.

Part 3: Comparative Analysis: An Integrated Approach

No single technique tells the whole story. The true power in molecular characterization comes from integrating the data from multiple complementary methods. X-ray crystallography provides the ultimate answer for the solid-state 3D structure, while the other techniques confirm that the bulk material, often in solution, has the correct identity and purity.

Comparison of Information
Information TypeSingle-Crystal XRDNMR SpectroscopyFTIR SpectroscopyMass Spectrometry (HRMS)
3D Atomic Arrangement Definitive InferredNoNo
Stereochemistry (Absolute) Definitive InferredNoNo
Bond Lengths & Angles Definitive NoNoNo
Intermolecular Interactions Definitive NoNoNo
Atomic Connectivity (Skeleton) YesDefinitive InferredInferred
Functional Group ID YesYesDefinitive Inferred
Molecular Formula YesInferredInferredDefinitive
Sample State Single CrystalSolution / SolidSolid / Liquid / GasSolid / Liquid / Gas
Primary Use Case Absolute StructureConnectivityFunctional GroupsFormula & MW
Logical Relationship of Techniques

The characterization process is a logical funnel. Rapid, less-detailed techniques are used first to confirm identity and purity before committing to the more resource-intensive process of SC-XRD.

Logical_Flow cluster_synthesis Synthesis & Purification cluster_routine Routine Characterization cluster_definitive Definitive Structure Synthesis Synthesized Product | (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Bulk Sample Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Bulk Sample Analysis MS Mass Spectrometry Synthesis->MS Bulk Sample Analysis Identity Molecular Formula Functional Groups Atomic Connectivity NMR->Identity FTIR->Identity MS->Identity XRD Single-Crystal XRD Identity->XRD If single crystal is obtained & absolute structure is required Structure 3D Atomic Coordinates Bond Lengths & Angles Crystal Packing XRD->Structure caption Figure 2. Complementary roles of analytical techniques.

Caption: Figure 2. Complementary roles of analytical techniques.

Conclusion

The structural characterization of a molecule like this compound is not a task for a single instrument, but a case for a carefully chosen, orthogonal set of analytical methods. While NMR, FTIR, and Mass Spectrometry collectively provide a robust and confident identification of the molecule's formula, functional groups, and atomic connectivity, they cannot deliver the unambiguous, three-dimensional truth of the solid state.

Single-crystal X-ray crystallography remains the unparalleled gold standard for this purpose. It provides the highest possible resolution view of a molecule, revealing the precise spatial arrangement of its atoms and how it interacts with its neighbors. For researchers in drug development and materials science, where subtle changes in conformation or crystal packing can have profound effects on function and properties, the investment in growing a crystal and performing an XRD analysis is often not just beneficial, but essential. The data from this single experiment can validate all other findings and provide the foundational structural insights needed to drive a project forward.

References

  • BenchChem. 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile. Accessed February 2024.
  • PubChem. 3-Acetyl-4-hydroxybenzonitrile. National Center for Biotechnology Information. Accessed February 2024. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Accessed February 2024.
  • PubChem. 4-Formyl-3-methoxybenzonitrile. National Center for Biotechnology Information. Accessed February 2024. Available from: [Link]

  • PubChem. 4-Methoxybenzonitrile. National Center for Biotechnology Information. Accessed February 2024. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Accessed February 2024.
  • ResearchGate. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Accessed February 2024. Available from: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Accessed February 2024.
  • SpectraBase. 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH. Accessed February 2024. Available from: [Link]

  • Wikipedia. X-ray crystallography. Wikimedia Foundation. Accessed February 2024. Available from: [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Accessed February 2024. Available from: [Link]

  • ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Accessed February 2024. Available from: [Link]

  • LCGC International. Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Chromatography Online. Accessed February 2024. Available from: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent Technologies. Accessed February 2024. Available from: [Link]

  • NIST. 3-Acetylbenzonitrile. National Institute of Standards and Technology. Accessed February 2024. Available from: [Link]

  • ResearchGate. (a) Experimental FT-IR spectra of 3-acetyl-7-methoxycoumarin. Accessed February 2024. Available from: [Link]

  • PMC. Comparison of analytical techniques for the identification of bioactive compounds from natural products. National Center for Biotechnology Information. Accessed February 2024. Available from: [Link]

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Accessed February 2024. Available from: [Link]

  • PubMed. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. National Center for Biotechnology Information. Accessed February 2024. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Acetyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of 3-Acetyl-4-methoxybenzonitrile CAS: 58957-96-9 Classification: Substituted Aromatic Nitrile

Executive Summary: The "Zero-Dust" Mandate

As researchers, we often underestimate substituted benzonitriles, assuming they lack the immediate lethality of inorganic cyanides. This is a dangerous complacency. This compound presents a dual threat: it is a potent irritant (skin/eye/respiratory) and carries the systemic toxicity risks inherent to the nitrile pharmacophore.

This guide moves beyond generic safety advice. It provides a logistical framework for handling this compound, prioritizing containment of fines (dust) and prevention of dermal permeation in organic solvents.

Part 1: Hazard Deconstruction & Risk Assessment

To select the right PPE, we must understand why the molecule is dangerous. We do not rely on generic labels; we analyze the structure.

Structural ComponentAssociated HazardOperational Implication
Nitrile Group (-CN) Acute Toxicity (Oral/Dermal/Inhal) Metabolic release of cyanide ions is slow but possible. Treat as toxic.
Aromatic Ring Lipophilicity Rapid dermal absorption. It can permeate standard nitrile gloves quickly when in solution.
Solid State (Powder) Aerosolization High risk of inhalation during weighing. Static charge can disperse fines outside the balance.
Acetyl/Methoxy Groups Chemical Reactivity Potential for hydrolysis under strong acidic/basic conditions.

The Core Directive: The primary route of exposure in the lab is inhalation of dust during weighing and dermal absorption during solution transfer. Your PPE strategy must target these two failure points.

Part 2: PPE Stratification (The Barrier Protocol)

Standard "lab safety" is insufficient. You must implement a tiered barrier system.

Hand Protection: The Permeation Trap

The Myth:[1] "Nitrile gloves protect against everything." The Reality: Aromatic nitriles in organic solvents (like DCM or Ethyl Acetate) can break through thin (4 mil) disposable nitrile gloves in <5 minutes .

  • Dry Solid Handling:

    • Primary: Standard Nitrile Exam Gloves (minimum 4-5 mil).

    • Requirement: Inspect for pinholes. Change immediately if contaminated.[2]

  • Solution Handling (Solvents):

    • Primary: Double-gloving is mandatory.

    • Outer Layer: Thicker Nitrile (minimum 8 mil) or High-Risk chemically resistant laminate (e.g., Silver Shield®) if handling concentrated stock solutions.

    • Inner Layer: Standard 4 mil nitrile (colored differently to visualize breaches).

    • Protocol: If the outer glove is splashed, do not wipe it. Change it.

Respiratory & Ocular Defense
  • Eyes: Chemical Splash Goggles (indirect vent) are required. Safety glasses with side shields offer zero protection against floating dust fines that can bypass the gap between the glass and cheekbone.

  • Lungs:

    • Primary: All handling must occur inside a certified Chemical Fume Hood .

    • Secondary (Outside Hood): If you must weigh on an open bench (strongly discouraged), a P100 Particulate Respirator (half-face) is the minimum standard. Surgical masks provide no protection against chemical dust.

Body Shielding
  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends can melt into the skin if a solvent fire occurs.

  • Apron: Use a chemical-resistant rubber apron when transferring large volumes (>100g) to prevent lap-soaking in case of a spill.

Part 3: Operational Workflow

This diagram outlines the "Safe Loop" for handling this compound, ensuring the compound is never exposed to the open lab environment.

HandlingProtocol cluster_zone Fume Hood Containment Zone Start Start: Chemical Retrieval PPE_Check PPE Verification (Goggles, Double Gloves, Lab Coat) Start->PPE_Check Hood_Prep Fume Hood Prep (Sash at safe height, Balance inside) PPE_Check->Hood_Prep Weighing Weighing Protocol (Use anti-static gun if available) Hood_Prep->Weighing Minimize air drafts Solubilization Solubilization (Add solvent IMMEDIATELY to suppress dust) Weighing->Solubilization Critical Step: Dust Control Transfer Transfer to Reaction Vessel Solubilization->Transfer Decon Decontamination (Wipe balance & hood surface) Transfer->Decon Waste Disposal (Solid vs. Liquid Stream) Decon->Waste

Figure 1: The "Safe Loop" workflow emphasizes immediate solubilization to eliminate the dust hazard.

Detailed Protocol Steps:
  • The Setup: Place a disposable absorbent pad (pig mat) in the fume hood. Place your balance on top of this mat. This captures any stray grains.

  • The Weighing:

    • Open the container only inside the hood.

    • Use a disposable spatula.

    • Expert Tip: If the powder is static-prone, use an ionizing anti-static gun or wipe the spatula with an anti-static cloth before dipping. Static can cause the powder to "jump" onto your gloves.

  • The Suppression: Once weighed, add your solvent (e.g., DCM, Methanol) to the weighing boat or flask immediately. Do not transport dry powder across the lab. Transport it as a solution or in a sealed secondary container.

  • The Cleanup: Wipe the balance area with a solvent-dampened paper towel (acetone/ethanol). Dispose of this towel as solid hazardous waste.

Part 4: Emergency Response & Disposal

In the event of a breach, rapid decision-making is vital. Follow this logic tree.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Bench/Floor Spill Type->Spill Release Action_Skin 1. Remove PPE/Clothing 2. Flush 15 mins 3. Seek Medical Aid Skin->Action_Skin Action_Small Small (<5g) Wet wipe cleanup (Double glove!) Spill->Action_Small Contained Action_Large Large (>5g) Evacuate Area Call EHS Spill->Action_Large Uncontained

Figure 2: Decision matrix for exposure vs. environmental release.

Disposal Specifications
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (labeled "Toxic Solid"). Do not use the regular trash.

  • Liquid Waste: All mother liquors and washings must go to Organic Waste . Segregate from oxidizers.

  • Container: The empty bottle should be triple-rinsed with a solvent; the rinsate is disposed of as liquid waste. The bottle itself is then defaced and discarded according to local glass disposal rules.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16659251, 4-Formyl-3-methoxybenzonitrile (Analogous Hazard Profile). Retrieved from [Link]

  • Carl Roth GmbH (2022). Safety Data Sheet: 4-Acetylbenzonitrile.[3][4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzonitrile derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.